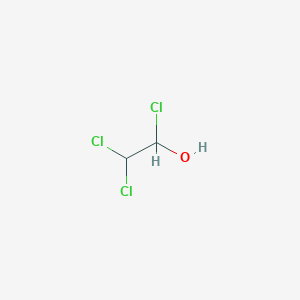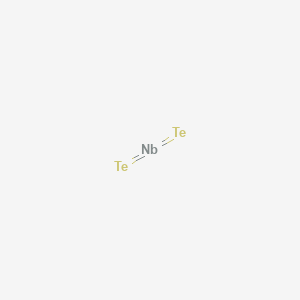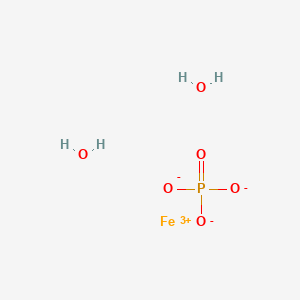
Iron(III) phosphate dihydrate
説明
Synthesis Analysis
Iron(III) phosphate dihydrate can be synthesized from the dehydration of hydrothermally prepared monoclinic and orthorhombic hydrated phosphates FePO₄·2H₂O. The dehydration process results in a topotactic reaction, preserving the Fe-P backbone frameworks of the hydrates. These processes yield iron(III) phosphate in different crystal structures, namely monoclinic and orthorhombic, which show different thermal stabilities and electrochemical activities (Song et al., 2002).
Molecular Structure Analysis
The molecular structures of iron(III) phosphate phases are defined by their Fe-P backbone frameworks. Upon dehydration, the monoclinic and orthorhombic phases retain the backbone frameworks of their hydrated forms. The monoclinic phase exhibits a space group P2₁/n, while the orthorhombic phase is categorized under the space group Pbca. These structural attributes contribute to their distinct electrochemical and magnetic properties, with the orthorhombic phase being notably more active electrochemically than the monoclinic phase (Song et al., 2002).
Chemical Reactions and Properties
Iron(III) phosphate dihydrate undergoes a variety of chemical reactions, primarily influenced by its crystalline phase and hydration state. The dehydration process itself is a critical reaction that transforms the hydrated phosphates into more active iron(III) phosphate phases. These phases exhibit unique electrochemical and magnetic properties, with activities influenced by their specific Fe-O-Fe interactions and structural arrangements (Song et al., 2002).
Physical Properties Analysis
The physical properties of iron(III) phosphate dihydrate, such as crystal structure and phase stability, are pivotal in determining its application potential. The transition from hydrated to dehydrated forms involves significant changes in crystal structure, which in turn affects the material's thermal stability and electrochemical activity. The specific physical characteristics of the monoclinic and orthorhombic phases, including their space groups and lattice parameters, play a crucial role in defining their reactivity and stability (Song et al., 2002).
Chemical Properties Analysis
The chemical properties of iron(III) phosphate dihydrate, including its reactivity and interaction with other substances, are influenced by its molecular structure and phase. Its ability to undergo dehydration and retain a specific Fe-P backbone framework highlights its unique chemical behavior. Furthermore, the comparison of electrochemical and magnetic properties across different phases underscores the impact of molecular structure on its chemical properties (Song et al., 2002).
科学的研究の応用
Adsorption, Separation, and Concentration
- Scientific Field: Environmental Science
- Application Summary: Iron phosphates have unique structural characteristics that make them useful in the adsorption, separation, and concentration of different species .
- Methods of Application: The specific methods of application can vary depending on the species being targeted, but generally involve using the iron phosphate as a medium for these processes .
- Results or Outcomes: The results can include the successful adsorption, separation, or concentration of the targeted species .
Catalyst in Chemical Reactions
- Scientific Field: Chemistry
- Application Summary: Iron(III) phosphate dihydrate can be used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones by reacting with aldehydes, β-ketoesters, and urea/thiourea via one pot-three component Biginelli reaction .
- Methods of Application: The compound is used as a catalyst in the mentioned chemical reactions .
- Results or Outcomes: The outcomes include the successful synthesis of the target compounds .
Battery Electrode Material
- Scientific Field: Material Science
- Application Summary: Iron phosphates have been used as battery electrode material .
- Methods of Application: The iron phosphate is incorporated into the battery’s electrode during its manufacturing process .
- Results or Outcomes: The use of iron phosphate can enhance the performance of the battery .
Precursor of LiFePO4 Cathode Material
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate is used as a precursor for the synthesis of LiFePO4, which is used as a cathode material in lithium-ion batteries .
- Methods of Application: A series of FePO4·2H2O particles were prepared via a rapid precipitation method for process parameters optimizing .
- Results or Outcomes: The optimized rapid precipitation method is a promising method to synthesize FePO4·2H2O used in industrialization .
Synthesis of Methyl Methacrylate (MMA)
- Scientific Field: Industrial Chemistry
- Application Summary: Iron(III) phosphate dihydrate can be used in the synthesis of Methyl methacrylate (MMA) by oxidative dehydrogenation of methyl iso-butarate (MIB) .
- Methods of Application: The compound is used in the mentioned chemical reaction .
- Results or Outcomes: The outcomes include the successful synthesis of MMA .
Preparation of Phosphate Glass Fibers
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate is used as a key ingredient in preparing phosphate glass fibers .
- Methods of Application: The iron phosphate is incorporated into the glass fiber during its manufacturing process .
- Results or Outcomes: The use of iron phosphate can enhance the properties of the glass fiber .
Steel and Metal Manufacturing
- Scientific Field: Industrial Manufacturing
- Application Summary: Iron(III) phosphate can be used in steel and metal manufacturing processes. When bonded to a metal surface, iron phosphate prevents further oxidation of the metal .
- Methods of Application: The compound is bonded to a metal surface to prevent further oxidation .
- Results or Outcomes: Its presence is partially responsible for the corrosion resistance of the iron pillar of Delhi .
Phosphate Conversion Coating
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate coatings are commonly used in preparation for painting or powder coating, in order to increase adhesion to the iron or steel substrate, and prevent corrosion .
- Methods of Application: The iron phosphate is applied as a coating during the manufacturing process .
- Results or Outcomes: The use of iron phosphate can prevent premature failure of subsequent coating processes .
Synthesis of Carbon Coated Lithium Iron Phosphate
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate can be used in the synthesis of carbon coated lithium iron phosphate (LiFePO4) as the cathode material for lithium ion batteries .
- Methods of Application: The compound is used in the mentioned chemical reaction .
- Results or Outcomes: The outcomes include the successful synthesis of LiFePO4 .
Preparation of Phosphate Glass Fibers
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate is used as a key ingredient in preparing phosphate glass fibers .
- Methods of Application: The iron phosphate is incorporated into the glass fiber during its manufacturing process .
- Results or Outcomes: The use of iron phosphate can enhance the properties of the glass fiber .
Hybrid Overlayer on Metal Oxides
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate can be used to fabricate a hybrid overlayer on the surface of metal oxides to boost photoelectrochemical solar water splitting reaction .
- Methods of Application: The compound is applied as a coating on the surface of metal oxides .
- Results or Outcomes: The use of iron phosphate can enhance the efficiency of the solar water splitting reaction .
Agriculture
- Scientific Field: Agriculture
- Application Summary: Iron phosphates have been used in traditional fields like agriculture .
- Methods of Application: The specific methods of application can vary depending on the species being targeted, but generally involve using the iron phosphate as a medium for these processes .
- Results or Outcomes: The results can include the successful adsorption, separation, or concentration of the targeted species .
Synthesis of Novel Lamellar Iron Phosphate
- Scientific Field: Chemistry
- Application Summary: Iron(III) phosphate dihydrate can be used in the synthesis of a novel lamellar iron phosphate .
- Methods of Application: The compound is used in the mentioned chemical reaction .
- Results or Outcomes: The outcomes include the successful synthesis of the target compounds .
Synthesis of a Novel Mesoporous Iron Phosphate
- Scientific Field: Chemistry
- Application Summary: Iron(III) phosphate dihydrate can be used in the synthesis of a novel mesoporous iron phosphate .
- Methods of Application: The compound is used in the mentioned chemical reaction .
- Results or Outcomes: The outcomes include the successful synthesis of the target compounds .
Structural and Catalytic Investigation of Mesoporous Iron Phosphate
- Scientific Field: Chemistry
- Application Summary: Iron(III) phosphate dihydrate can be used in the structural and catalytic investigation of mesoporous iron phosphate .
- Methods of Application: The compound is used in the mentioned chemical reaction .
- Results or Outcomes: The outcomes include the successful synthesis of the target compounds .
Fabrication of a Hybrid Overlayer on Metal Oxides
- Scientific Field: Material Science
- Application Summary: Iron(III) phosphate dihydrate can be used to fabricate a hybrid overlayer on the surface of metal oxides to boost photoelectrochemical solar water splitting reaction .
- Methods of Application: The compound is applied as a coating on the surface of metal oxides .
- Results or Outcomes: The use of iron phosphate can enhance the efficiency of the solar water splitting reaction .
将来の方向性
Iron(III) phosphate dihydrate has attracted much interest as potential cathode materials in batteries . It can also be used for bonding fabrics, wood, and other materials to iron or steel surfaces . Furthermore, it is used to make lithium iron phosphate, the cathode in lithium iron phosphate batteries .
特性
IUPAC Name |
iron(3+);phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOKWDUYJKSCN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928695 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) phosphate dihydrate | |
CAS RN |
13463-10-0 | |
| Record name | Iron(3+) phosphate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



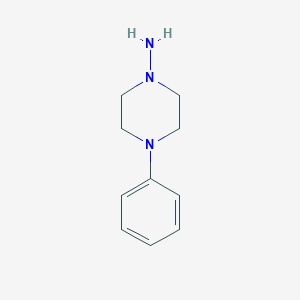

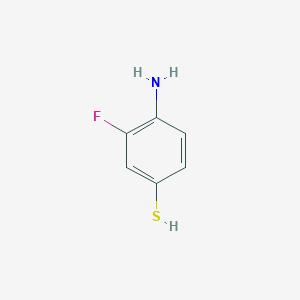
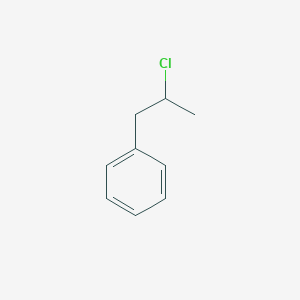
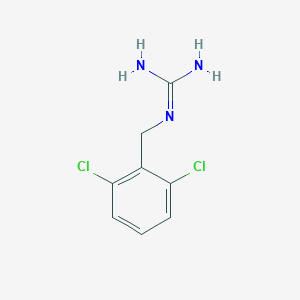
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
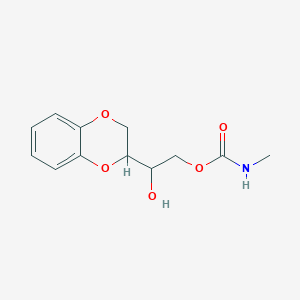

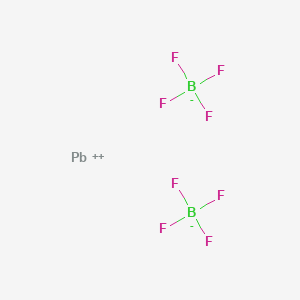

![Odoratin[Cedrela]](/img/structure/B76305.png)
